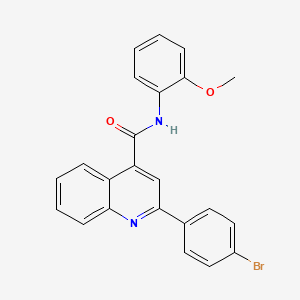![molecular formula C17H22ClN3O2S B11672970 5-[(chloroacetyl)amino]-4-cyano-N-cyclohexyl-N-ethyl-3-methylthiophene-2-carboxamide](/img/structure/B11672970.png)
5-[(chloroacetyl)amino]-4-cyano-N-cyclohexyl-N-ethyl-3-methylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloroacetamido)-4-cyano-N-cyclohexyl-N-ethyl-3-methylthiophene-2-carboxamide is a complex organic compound belonging to the thiophene family Thiophenes are five-membered heterocyclic compounds containing sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloroacetamido)-4-cyano-N-cyclohexyl-N-ethyl-3-methylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Chloroacetamido Group: The chloroacetamido group can be introduced by reacting the thiophene derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine, such as cyclohexylamine and ethylamine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
5-(2-Chloroacetamido)-4-cyano-N-cyclohexyl-N-ethyl-3-methylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Thiophene derivatives are known for their electronic properties, making this compound useful in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used to study the interactions of thiophene derivatives with biological targets, providing insights into their mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used as a building block for the synthesis of more complex molecules with specific industrial applications, such as dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 5-(2-chloroacetamido)-4-cyano-N-cyclohexyl-N-ethyl-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyano group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target. The thiophene ring’s electronic properties can also play a role in modulating the compound’s activity.
相似化合物的比较
Similar Compounds
5-(2-Chloroacetamido)benzo[b]thiophene-2-carboxylic acid: This compound has a similar structure but with a benzo[b]thiophene core instead of a thiophene ring.
2-Chloroacetamido-5-(2-chloroacetamido-1,3,4-thiadiazolyl)-1,3,4-thiadiazole: This compound contains a thiadiazole ring system, which is another sulfur-containing heterocycle.
4-(2-Chloroacetamido)benzoic acid derivatives: These compounds have a benzoic acid core with a chloroacetamido group.
Uniqueness
5-(2-Chloroacetamido)-4-cyano-N-cyclohexyl-N-ethyl-3-methylthiophene-2-carboxamide is unique due to its combination of functional groups and the presence of a thiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C17H22ClN3O2S |
|---|---|
分子量 |
367.9 g/mol |
IUPAC 名称 |
5-[(2-chloroacetyl)amino]-4-cyano-N-cyclohexyl-N-ethyl-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C17H22ClN3O2S/c1-3-21(12-7-5-4-6-8-12)17(23)15-11(2)13(10-19)16(24-15)20-14(22)9-18/h12H,3-9H2,1-2H3,(H,20,22) |
InChI 键 |
ZGJZOMMWEFRPGL-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1CCCCC1)C(=O)C2=C(C(=C(S2)NC(=O)CCl)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol](/img/structure/B11672888.png)
![2-(4-Chloro-3,5-dimethylphenoxy)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11672892.png)
![N'-[(Z)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11672895.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11672897.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672902.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11672905.png)

![3-(4-ethylphenyl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11672919.png)
![2-(5-nitro-2-furyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11672924.png)
![N'-[4-(diethylamino)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B11672955.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11672960.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672965.png)
